molecular formula C14H18N2O4 B2432526 Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate CAS No. 115977-41-8

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate

Cat. No.: B2432526
CAS No.: 115977-41-8
M. Wt: 278.308
InChI Key: UGSCSKRTIHHWBN-NWDGAFQWSA-N
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Description

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclopropyl ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a benzene ring is treated with a nitrating agent such as nitric acid and sulfuric acid.

    Formation of the Carbamate Group: The carbamate group can be formed by reacting an amine with a carbonyl compound, such as tert-butyl chloroformate, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aminophenyl derivatives.

    Substitution: The compound can undergo substitution reactions, where the tert-butyl group or the cyclopropyl ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted carbamates and cyclopropyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in studies involving reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound is used in the study of enzyme inhibition and protein interactions. Its unique structure allows it to act as a probe for investigating biological pathways and molecular targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group may also participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the cyclopropyl and nitrophenyl groups.

    Cyclopropyl carbamate: Contains the cyclopropyl group but lacks the nitrophenyl group.

    Nitrophenyl carbamate: Contains the nitrophenyl group but lacks the cyclopropyl group.

Uniqueness

Tert-Butyl ((1R,2S)-2-(4-nitrophenyl)cyclopropyl)carbamate is unique due to the combination of its tert-butyl, cyclopropyl, and nitrophenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the cyclopropyl ring adds strain and reactivity, while the nitrophenyl group provides electron-withdrawing effects, influencing the compound’s overall behavior in chemical reactions and biological systems.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-(4-nitrophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-12-8-11(12)9-4-6-10(7-5-9)16(18)19/h4-7,11-12H,8H2,1-3H3,(H,15,17)/t11-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSCSKRTIHHWBN-NWDGAFQWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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